molecular formula C21H12N2O4S B2582629 2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione CAS No. 1023540-07-9

2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione

Cat. No.: B2582629
CAS No.: 1023540-07-9
M. Wt: 388.4
InChI Key: UKAWGRNMGLZNRR-UHFFFAOYSA-N
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Description

2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group, a pyridylthio group, and an indane-1,3-dione moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-nitro-2-(2-pyridylthio)benzaldehyde with indane-1,3-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The pyridylthio group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridylthio derivatives.

Scientific Research Applications

2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The pyridylthio group can interact with metal ions, potentially affecting metalloproteins and enzymes. The indane-1,3-dione moiety can participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione is unique due to the combination of its nitro, pyridylthio, and indane-1,3-dione groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O4S/c24-20-15-5-1-2-6-16(15)21(25)17(20)12-13-11-14(23(26)27)8-9-18(13)28-19-7-3-4-10-22-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAWGRNMGLZNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=CC=N4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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